Allochenodeoxycholic acid

Vue d'ensemble

Description

Allochenodeoxycholic Acid is a type of Impurity Standards . It is also known as 5α-Cholan-24-oic acid, 3α,7α-dihydroxy, Allochenodeoxycholate .

Synthesis Analysis

Allochenodeoxycholic acid can be synthesized in two steps . It has been synthesized from anhydro-5α-cyprinol .Molecular Structure Analysis

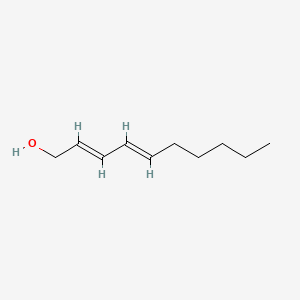

The molecular formula of Allochenodeoxycholic acid is C24H40O4 . The molecular weight is 392.6 g/mol . The IUPAC name is (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid .Chemical Reactions Analysis

Chenodeoxycholic acid, which is similar to Allochenodeoxycholic acid, has two hydroxyl groups and is modified with the addition of another hydroxyl group to produce cholic acid .Physical And Chemical Properties Analysis

Allochenodeoxycholic acid has a molecular weight of 392.6 g/mol .Applications De Recherche Scientifique

Metabolism in Rats : Allochenodeoxycholic acid, when administered to rats, showed distinct metabolic pathways compared to other cholanic acids. It was predominantly recovered as unchanged acid, with minor proportions forming allocholic acid and allohyocholic acid, indicating specific metabolic pathways in rats (Mui & Elliott, 1971).

Synthesis Methods : A new method for the preparation of allochenodeoxycholic and allocholic acids was developed. This involved oxidation-dehydrogenation reactions and reductive allomerization, providing a novel synthesis pathway for these compounds (Iida et al., 1993).

Therapeutic Applications : Allochenodeoxycholic acid's derivatives, such as ursodeoxycholic acid (UDCA), have been studied for their therapeutic potential in various liver diseases. UDCA has been found effective in improving liver function and reducing hepatic complications in conditions like allogeneic stem cell transplantation and primary biliary cirrhosis (Ruutu et al., 2002), (Yoshikawa et al., 1992).

Mechanisms of Action : The mechanisms of action of UDCA in cholestatic liver disease include cytoprotection against bile acid toxicity, stimulation of hepatobiliary secretion, and protection against bile acid-induced apoptosis (Paumgartner & Beuers, 2002).

Immunomodulatory Effects : UDCA's immunomodulatory effects have been recognized in the treatment of primary biliary cirrhosis, where it has shown efficacy in improving biochemical markers and delaying disease progression (Mitchell et al., 2001).

Other Applications : Studies have also explored the potential of UDCA in conditions like diabetes, with findings indicating its role in reducing fasting glucose levels and improving glycemic control (Sánchez‐García et al., 2018).

Mécanisme D'action

Chenodeoxycholic acid, a bile acid similar to Allochenodeoxycholic acid, works by dissolving the cholesterol that makes gallstones and inhibiting production of cholesterol in the liver and absorption in the intestines, which helps to decrease the formation of gallstones . It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool .

Safety and Hazards

Propriétés

IUPAC Name |

(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-IKAPKQLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312698 | |

| Record name | Allochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allochenodeoxycholic acid | |

CAS RN |

15357-34-3 | |

| Record name | Allochenodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15357-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Allochenodeoxycholic acid and what makes it unique among bile acids?

A1: Allochenodeoxycholic acid, also known as 3α,7α-dihydroxy-5α-cholanic acid, belongs to the bile acid family. Unlike more common bile acids like cholic acid, which possess a 5β configuration, Allochenodeoxycholic acid features a 5α configuration. This structural difference affects its metabolism and biological activity. [, , , ]

Q2: How is Allochenodeoxycholic acid metabolized in rats?

A2: Research shows that rats metabolize Allochenodeoxycholic acid primarily through 12α-hydroxylation, converting it into allocholic acid. [, , , , , ] Studies using bile fistula rats administered with 3β-3H-Allochenodeoxycholic acid revealed this metabolic pathway. [] Similarly, hyperthyroid rats injected with 5α-Cholestan-3β-ol-4-14C also produced Allochenodeoxycholic acid, further confirming this metabolic route. []

Q3: Is there a difference in how male and female rats process Allochenodeoxycholic acid?

A3: Yes, research indicates a sex-specific difference in how male and female rats metabolize and excrete Allochenodeoxycholic acid. Female rats exhibit a higher proportion of sulfated Allochenodeoxycholic acid in their bile compared to males. [, ] Interestingly, Allochenodeoxycholic acid itself was only detectable in the bile of female rats, not males. [, ]

Q4: Can Allochenodeoxycholic acid be synthesized from other compounds?

A4: Yes, Allochenodeoxycholic acid can be synthesized from various precursors. One method involves using chenodeoxycholic acid as the starting material. [, ] Additionally, researchers have successfully synthesized Allochenodeoxycholic acid from 3β,7α-dihydroxychol-5-enoic acid using carp liver preparations. [, ] A two-step synthesis method has also been reported. [, ]

Q5: What is the role of the 12α-hydroxylase enzyme in Allochenodeoxycholic acid metabolism?

A5: The enzyme 12α-hydroxylase plays a crucial role in converting Allochenodeoxycholic acid to allocholic acid. Studies using liver microsomal preparations from rabbits, chickens, and humans have demonstrated this enzymatic activity. [, , ] Notably, the 5α configuration of Allochenodeoxycholic acid is crucial for this enzyme's activity. [, ]

Q6: How does the structure of Allochenodeoxycholic acid compare to other substrates of the 12α-hydroxylase enzyme?

A6: The coplanar 5α structure of Allochenodeoxycholic acid closely resembles that of 7α-hydroxycholest-4-en-3-one, another substrate for 12α-hydroxylase. This structural similarity, coupled with similar enzymatic requirements, suggests that a single enzyme system might be responsible for 12α-hydroxylation of both compounds. []

Q7: Are there any known inhibitors of the 12α-hydroxylase enzyme?

A7: Yes, studies have identified several competitive inhibitors of 12α-hydroxylase, including 7α-hydroxycholest-4-en-3-one and 5α-cholestane-3α,7α-diol. These compounds compete with Allochenodeoxycholic acid for the enzyme's active site, potentially influencing its metabolism. [] Further research into the structure-activity relationship of these inhibitors could help design more potent and selective inhibitors.

Q8: What is the significance of Allochenodeoxycholic acid being found in carp bile?

A8: The presence of Allochenodeoxycholic acid in carp bile, along with other 5α-cholanoates like allocholic acid, showcases the diverse bile acid profiles across different species. [, ] This finding contributes to our understanding of comparative bile acid metabolism and its evolutionary significance.

Q9: Can bacteria in the gut metabolize Allochenodeoxycholic acid?

A9: Yes, certain bacterial species residing in the gut can metabolize Allochenodeoxycholic acid. For instance, Clostridium sp. strain S2, isolated from rat intestinal microflora, exhibits bile salt sulfatase activity, specifically targeting the 3α-sulfate esters of Allochenodeoxycholic acid. [] This bacterial metabolism can impact the overall bile acid pool in the gut and subsequently influence host physiology.

Q10: What is the significance of cholestanol in relation to Allochenodeoxycholic acid?

A10: Cholestanol, a 5α-dihydro derivative of cholesterol, can be metabolized into Allochenodeoxycholic acid and allocholic acid in the liver. [] This finding is particularly relevant to the genetic disorder cerebrotendinous xanthomatosis, characterized by cholestanol accumulation in tissues. Understanding cholestanol's metabolic fate can provide insights into managing this condition.

Q11: How is 5α-anhydrocyprinol relevant to Allochenodeoxycholic acid research?

A11: Researchers have successfully isolated 5α-anhydrocyprinol from carp bile, along with Allochenodeoxycholic acid and allocholic acid. [, ] This finding highlights the potential of carp bile as a source for various 5α-cholanoates, which are valuable compounds for studying bile acid metabolism and developing therapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-cyano-3-(cycloheptylamino)-2-butenoyl]urea](/img/structure/B1175727.png)

![N-[2-cyano-3-(cyclooctylamino)-2-butenoyl]urea](/img/structure/B1175728.png)